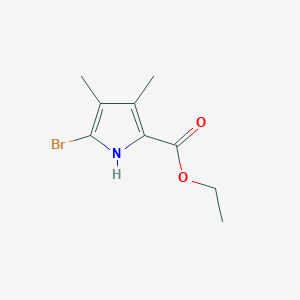

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of bromine and ethyl ester functional groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 3,4-dimethyl-1H-pyrrole-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted pyrrole derivatives.

- Oxidation reactions produce oxidized pyrrole compounds.

- Reduction reactions result in alcohol derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and ester functional groups play a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

Ethyl 5-chloro-3,4-dimethyl-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Methyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to the presence of both bromine and ethyl ester functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

Chemical Formula: C₁₁H₁₃BrN₂O₂

Molecular Weight: 246.10 g/mol

CAS Number: 110814-00-6

This compound features a pyrrole ring substituted with a bromine atom and two methyl groups, which contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions with biological molecules such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active pyrrole moiety that can modulate biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a variety of bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. The specific mechanisms may involve the induction of apoptosis or inhibition of cell proliferation through interaction with key signaling pathways .

Case Studies and Research Findings

- Antimicrobial Study : In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. The compound exhibited a dose-dependent response, indicating its potential as an antimicrobial agent.

- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines (A549 and MDA-MB-231) revealed that the compound induced significant cell death at concentrations above 10 µM. The mechanism involved activation of caspase pathways leading to apoptosis .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship highlighted that modifications on the pyrrole ring significantly affect the biological activity. For instance, the presence of the bromine atom was found to enhance reactivity in substitution reactions compared to similar compounds lacking this halogen .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | C₉H₁₂BrN₂O₂ | Bromine at position 4; different methyl substitution pattern |

| Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate | C₉H₁₂BrN₂O₂ | Bromine at position 3; altered biological activity potential |

| Ethyl 5-chloro-3,4-dimethyl-1H-pyrrole-2-carboxylate | C₁₁H₁₃ClN₂O₂ | Chlorine instead of bromine; potential differences in reactivity |

This table illustrates how structural variations influence the biological profiles and reactivity of related compounds.

Eigenschaften

IUPAC Name |

ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-4-13-9(12)7-5(2)6(3)8(10)11-7/h11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHPXBCAMKOXLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)Br)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.